molecular formula C12H18N6O8 B606922 Dacarbazine citrate CAS No. 64038-56-8

Dacarbazine citrate

Cat. No. B606922
CAS RN: 64038-56-8
M. Wt: 374.31
InChI Key: UKLSKIDEWQXQJZ-ASTDGNLGSA-N
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Description

Dacarbazine citrate belongs to the group of medicines called alkylating agents. It is used to treat cancer of the lymph system and malignant melanoma (a type of skin cancer). It may also be used to treat other kinds of cancer, Dacarbazine citrate interferes with the growth of cancer cells, which are eventually destroyed. Dacarbazine citrate is used in certain patients with the following medical conditions: Cancer of the islet cells (a part of the pancreas) Soft tissue sarcomas (a cancer of the muscles, tendons, vessels that carry blood or lymph, joints, and fat).

Scientific Research Applications

Nanoemulsion Formulation

  • Increased Efficacy in Tumor Reduction : Dacarbazine (DAC) as a nanoemulsion showed significant tumor size reduction in an epidermoid carcinoma xenograft mouse model. This increased efficacy is attributed to factors like reduced particle size and greater stability in nanoemulsion form compared to suspension form (Kakumanu, Tagne, Wilson, & Nicolosi, 2011).

Chemical Properties and Preparation

  • Comprehensive Drug Profile : A chapter dedicated to dacarbazine describes its nomenclature, formulae, chemical structure, preparation methods, physical characterization, and analytical methods, offering a complete profile of the drug (Al-badr & Alodhaib, 2016).

Complex Formation and Anticancer Effect

  • Zinc (II)-Dacarbazine Complex : A study explored the complexation properties of dacarbazine and its combination with Zinc (II), revealing significant anticancer activity compared to the synthetic drug alone (Kumari, Shukla, & Joshi, 2011).

Genotoxic Damage Analysis

  • Induction of Genotoxic Damage : An in vitro study demonstrated that dacarbazine is a potent inducer of genotoxic damage in human lymphocytes (Khan, Sherwani, & Afzal, 2010).

Nanostructured Lipid Carrier Development

  • Improved Drug Delivery : Developing nanostructured lipid carriers (NLCs) for dacarbazine improved drug solubility and prolonged drug release, offering a potential new candidate for improving its therapeutic profile (Almousallam, Moia, & Zhu, 2015).

Hollow Mesoporous Silica Nanoparticles

  • Enhancing Antimetastatic Response : Dacarbazine-loaded hollow mesoporous silica nanoparticles grafted with folic acid showed significant improvement in treating lung metastasis of melanoma (Liu et al., 2017).

Pyridine Derivative Synthesis

  • Molecular-Cellular Mechanistic Study : A pyridine analog of dacarbazine was synthesized to investigate the role of the imidazole ring in its anticancer activity. This analog showed similar cytotoxic effects to dacarbazine (Amirmostofian et al., 2013).

Re-Evaluation in Metastatic Melanoma

  • Clinical Outcomes of Dacarbazine : Evidence-based review shows that dacarbazine, despite being a standard therapy for advanced melanoma, has not shown clinically meaningful improvements in survival in combination with other drugs (Eggermont & Kirkwood, 2004).

properties

CAS RN

64038-56-8

Product Name

Dacarbazine citrate

Molecular Formula

C12H18N6O8

Molecular Weight

374.31

IUPAC Name

Imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno)-, citrate

InChI

InChI=1S/C6H10N6O.C6H8O7/c1-12(2)11-10-6-4(5(7)13)8-3-9-6;7-3(8)1-6(13,5(11)12)2-4(9)10/h3H,1-2H3,(H2,7,13)(H,8,9);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b11-10+;

InChI Key

UKLSKIDEWQXQJZ-ASTDGNLGSA-N

SMILES

O=C(C1=C(/N=N/N(C)C)NC=N1)N.OC(C(O)=O)(CC(O)=O)CC(O)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Dacarbazine citrate;  Dacarbazine citrate;  DTIC citrate;  UNII-9UYU348NIF; 

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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